Product packaging for Malononitrile, (piperidinomethylene)-(Cat. No.:CAS No. 73541-92-1)

Malononitrile, (piperidinomethylene)-

Cat. No.: B1660234
CAS No.: 73541-92-1
M. Wt: 161.2 g/mol
InChI Key: IDMBBRCPKAVZMT-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis and Heterocyclic Chemistry

Malononitrile (B47326), (piperidinomethylene)- is a pivotal intermediate and reagent in modern organic synthesis, particularly in the construction of heterocyclic compounds. Heterocycles are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals. The reactivity of this compound is primarily driven by its electron-deficient double bond and the presence of two nitrile groups, making it an excellent Michael acceptor and a partner in cycloaddition and multicomponent reactions (MCRs). nih.govresearchgate.netresearchgate.net

One of the most prominent applications of Malononitrile, (piperidinomethylene)- and its in-situ generated analogues is in the synthesis of substituted pyridines. nih.govnih.govorganic-chemistry.org Pyridine (B92270) derivatives are ubiquitous in pharmaceuticals and natural products. In these syntheses, the (piperidinomethylene)malononitrile unit acts as a highly reactive three-carbon synthon. The reaction often proceeds through a cascade mechanism, starting with a Michael addition, followed by cyclization and aromatization, to yield highly functionalized pyridine rings. For instance, the reaction of malononitrile dimer with 2-phenyl-3-piperidin-1-yl-acrylonitrile, a related enaminonitrile, has been shown to produce complex fused heterocyclic systems like pyrido[1,2-a]pyrimidines. nih.govnih.gov

The versatility of this reagent extends to the synthesis of a wide array of other heterocyclic systems. Researchers have utilized it or its precursors in multicomponent reactions to efficiently build diverse molecular frameworks. nih.govresearchgate.net These reactions, where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy.

Below is a table summarizing the types of heterocyclic compounds synthesized using malononitrile and its derivatives, often involving piperidine (B6355638) as a catalyst which implies the formation of the title compound as a reactive intermediate.

Heterocyclic SystemReaction TypeKey ReactantsCatalyst/Conditions
PyridinesMulticomponent ReactionAldehydes, Malononitrile, Thiophenols[bmim]OH
Pyrido[1,2-a]pyrimidinesCyclocondensationMalononitrile Dimer, 2-phenyl-3-piperidin-1-yl-acrylonitrileReflux in Dioxane
BenzopyranopyrimidinesOne-pot CondensationMalononitrile, Guanidine (B92328) hydrochloride, Aromatic aldehydesUltrasound, EtOH:H2O
Imidazo[1,2-a]pyridinesOne-pot Synthesis2-aminobenzothiazole, Aldehydes, MalononitrileAmmonium acetate (B1210297), Ultrasound
Chromeno[b]pyridinesMulticomponent Reaction4-aminocoumarin, Aromatic aldehydes, MalononitrileTiO2-CNTs, Ultrasound

Historical and Current Perspectives on Activated Nitrile Compounds

The significance of Malononitrile, (piperidinomethylene)- is best understood within the historical and ongoing development of activated nitrile compounds in organic synthesis. The journey of nitriles in chemistry began with the synthesis of hydrogen cyanide in 1782. wikipedia.org However, it was the discovery of compounds like malononitrile, which possess a methylene (B1212753) group activated by two electron-withdrawing nitrile groups, that unlocked a vast potential for carbon-carbon bond formation. scispace.comresearchgate.net

A cornerstone reaction in the history of activated methylene compounds is the Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century. eurekaselect.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile, typically catalyzed by a weak base like piperidine. wikipedia.orgacs.org The reaction often proceeds via the formation of a vinylidene intermediate, and in the case of malononitrile and an aldehyde catalyzed by piperidine, Malononitrile, (piperidinomethylene)- can be considered a key, albeit often transient, intermediate. nih.govnih.gov This classical reaction laid the groundwork for the synthesis of countless α,β-unsaturated compounds and more complex heterocyclic structures. quora.comeurekaselect.com

Historically, research focused on understanding the fundamental reactivity of these compounds in reactions like Michael additions and cycloadditions. nih.gov Early work established malononitrile and its derivatives as versatile precursors for a plethora of carbocyclic and heterocyclic systems. nih.govscispace.com

In recent decades, the perspective on activated nitriles has shifted towards their application in more sophisticated and efficient synthetic methodologies. The rise of multicomponent reactions (MCRs), green chemistry, and the use of enabling technologies like microwave and ultrasound irradiation has revitalized interest in these classic reagents. nih.govresearchgate.net Malononitrile is a star player in this modern context, prized for its exceptional reactivity that allows for the rapid assembly of molecular complexity from simple starting materials. researchgate.net Current research continues to explore new facets of activated nitrile chemistry, including their role as directing groups in C-H functionalization and their participation in radical cascade reactions, further expanding their synthetic utility. researchgate.netnih.gov

The table below highlights key milestones in the development and understanding of activated nitrile compounds.

Era/DevelopmentKey ContributionSignificance
Late 19th CenturyDiscovery of Knoevenagel CondensationEstablished a fundamental method for C=C bond formation using active methylene compounds. wikipedia.org
Mid 20th CenturyExploration of ArylidenemalononitrilesDemonstrated their utility as versatile synthons for a wide range of heterocyclic compounds. eurekaselect.com
Late 20th CenturyUse of Malononitrile DimerOpened new routes to polyfunctionally substituted pyridines, benzonitriles, and fused heterocycles. nih.gov
Early 21st CenturyAdvancement in Multicomponent Reactions (MCRs)Highlighted malononitrile's role in the efficient, one-pot synthesis of diverse and complex molecules. nih.govresearchgate.net
Contemporary ResearchApplication of Green Chemistry PrinciplesIntegration of ultrasound, microwave, and solvent-free conditions to enhance sustainability. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B1660234 Malononitrile, (piperidinomethylene)- CAS No. 73541-92-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73541-92-1

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

2-(piperidin-1-ylmethylidene)propanedinitrile

InChI

InChI=1S/C9H11N3/c10-6-9(7-11)8-12-4-2-1-3-5-12/h8H,1-5H2

InChI Key

IDMBBRCPKAVZMT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C=C(C#N)C#N

Canonical SMILES

C1CCN(CC1)C=C(C#N)C#N

Other CAS No.

73541-92-1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Malononitrile (B47326), (piperidinomethylene)- and Analogues

The formation of 2-(piperidin-1-ylmethylene)propanedinitrile is primarily achieved through the Knoevenagel condensation. This well-established reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the context of this specific compound, malononitrile provides the active methylene (B1212753) group, and an appropriate electrophile reacts in the presence of piperidine (B6355638), which serves as a basic catalyst. nih.govorganic-chemistry.org The reaction is a cornerstone in the formation of C-C bonds and is widely used for synthesizing substituted olefins from aldehydes or ketones and compounds with active methylene groups. organicchemistrydata.org

Analogues, specifically the precursor malononitrile, are synthesized through robust industrial methods that often involve dehydration or gas-phase reactions.

The industrial production of malononitrile, a key precursor, heavily relies on the dehydration of cyanoacetamide. Various dehydrating agents are effective for this transformation. Phosphorus pentachloride was historically used, where cyanoacetamide is mixed with the agent and heated under vacuum. dtic.mil This method, while effective, liberates hydrogen chloride and phosphorus oxychloride as byproducts. dtic.mil

Alternative and often more common methods utilize phosphorus oxychloride, sometimes in the presence of salts like sodium chloride to ensure a more manageable, granular solid byproduct that is easier to filter. libretexts.org Other reagents, such as phosphorus pentoxide and cyanuric chloride in the presence of N,N-dimethylformamide (DMF), have also been employed to facilitate this dehydration, each offering different advantages in terms of reaction conditions and waste management. mdpi.comresearchgate.net

Table 1: Comparison of Dehydration Reagents for Malononitrile Synthesis
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus PentachlorideHeat under vacuumHigh reactivityUncontrolled temperature rise, polymerisation risk
Phosphorus OxychlorideReflux in an inert solvent (e.g., ethylene dichloride)Good yields, can be used with salts for better handlingProduces viscous byproducts without additives
Cyanuric Chloride / DMFPolar solvent, vacuum distillationMild conditions, good yields, no phosphate (B84403) wasteRequires catalyst and specific solvent removal
TriphosgeneWith catalyst (e.g., DMF, NaCl) in a solventNo solid waste, simple post-treatmentVolatile and hazardous reagents

Gas-phase reactions, particularly ammoxidation, represent a significant industrial route for the production of nitriles and dinitriles. This process involves reacting a hydrocarbon with ammonia and oxygen at high temperatures over a solid catalyst. youtube.comgoogle.com For instance, the ammoxidation of alkylaromatics is a common method for producing aromatic nitriles. youtube.com This principle can be extended to the synthesis of aliphatic dinitriles from corresponding hydrocarbons. nih.gov The vapor-phase reaction of cyanogen chloride and acetonitrile has also been a patented method for producing malononitrile. libretexts.org These high-temperature catalytic processes are crucial for large-scale production, though they require specialized equipment to manage the gaseous reactants and high energy input. google.comnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of modern synthetic efficiency. Malononitrile is a highly versatile reagent in MCRs, participating in the synthesis of a wide array of structurally diverse heterocyclic frameworks. dtic.mil These reactions often proceed with high atom economy and can be accelerated using various green chemistry techniques.

The use of ultrasonic irradiation is a powerful technique to enhance MCRs. ntu.edu.sg Sonochemistry, the application of ultrasound to chemical reactions, offers benefits such as increased reaction rates, higher yields, and milder reaction conditions. rsc.org The physical phenomenon responsible is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium, which creates localized hot spots with extreme temperatures and pressures. dtic.mil

This energy input can significantly accelerate reactions involving malononitrile. For example, the ultrasound-assisted synthesis of 4H-pyrans and dihydroquinolines in water has been demonstrated to be highly efficient, often eliminating the need for a catalyst and reducing reaction times from hours to minutes. rsc.orglibretexts.org This method is particularly effective for cyclo-condensation reactions, providing a green and efficient alternative to conventional heating or microwave-assisted synthesis. nih.gov

Table 2: Effect of Ultrasonic Irradiation on Multicomponent Reactions
Reaction TypeReactantsConditionsKey Advantages
Dihydroquinoline SynthesisAldehydes, malononitrile, 2-naphthol/resorcinol, ammonium acetate (B1210297)Water, 60°C, ultrasoundCatalyst-free, high yields (90-97%), short reaction times (60-90 min) rsc.org
4H-Pyran SynthesisAldehydes, malononitrile, enol derivativeWater, Et3N catalyst, ultrasoundExcellent yields, simple methodology, short reaction times libretexts.org
Pyrano-chromene SynthesisHeteroaryl aldehyde, malononitrile, active methylene compoundsWater, iodine catalyst, ultrasoundFaster reaction, greater yields, milder conditions than reflux or microwave nih.gov

The synthesis of malononitrile derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. The Knoevenagel condensation, for instance, can be performed using water as a solvent and microwave irradiation as an energy source, often without the need for a catalyst, leading to high yields in a short time. wikipedia.orguchicago.edu

Key green aspects include:

Use of Water as a Solvent: Replacing hazardous organic solvents with water is a primary goal. Many MCRs involving malononitrile are highly effective in aqueous media, especially when enhanced by ultrasound. rsc.orglibretexts.org

Catalyst-Free Reactions: Developing protocols that avoid catalysts simplifies purification and reduces chemical waste. Ultrasound-mediated MCRs have successfully achieved this for the synthesis of various heterocycles. rsc.org

Energy Efficiency: Alternative energy sources like ultrasound and microwaves can significantly reduce reaction times and energy input compared to conventional heating. organicchemistrydata.org

Atom Economy: MCRs are inherently atom-economical as the majority of atoms from the reactants are incorporated into the final product. dtic.mil

The tandem photooxidation of benzyl alcohols to aldehydes followed by an in situ Knoevenagel condensation with malononitrile in water is another example of a green synthetic strategy. This process uses air as the terminal oxidant and light as the energy source, embodying multiple green chemistry principles.

Derivatization Approaches for Structural Diversification

The chemical structure of Malononitrile, (piperidinomethylene)- features a highly activated carbon-carbon double bond due to the presence of two electron-withdrawing cyano groups. This makes it an excellent substrate for various chemical transformations, allowing for significant structural diversification.

The primary reactivity of this compound is as a Michael acceptor . In a Michael addition reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, a dinitrile. organic-chemistry.org This allows for the introduction of a wide range of nucleophiles, including other stabilized carbanions, amines, or thiols, leading to the formation of more complex molecular architectures.

Furthermore, the conjugated π-system of (piperidinomethylene)malononitrile and its analogues makes them suitable candidates for cycloaddition reactions . These pericyclic reactions, such as [4+2] (Diels-Alder) or [3+2] dipolar cycloadditions, are powerful tools for constructing cyclic and heterocyclic systems with high stereocontrol. libretexts.org For example, a derivative, 2-phenyl-3-piperidin-1-yl-acrylonitrile, has been shown to react with a malononitrile dimer to synthesize complex pyrido[1,2-a]pyrimidines, highlighting the potential for building fused ring systems. libretexts.org This reactivity opens pathways to novel chemical entities with potentially unique properties.

Functional Group Interconversion Strategies

The inherent reactivity of the malononitrile moiety and the enamine-like system in (piperidinomethylene)malononitrile allows for a range of functional group interconversion strategies, primarily centered around the transformation of the dicyanomethylene group and its participation in cyclization reactions.

One of the prominent applications of malononitrile derivatives is in the synthesis of heterocyclic compounds, particularly substituted pyridines. nih.gov While direct functional group interconversion on the (piperidinomethylene)malononitrile molecule itself is not extensively detailed in readily available literature, its role as a synthon for constructing more complex molecules is well-established. The piperidinomethylene group can act as a leaving group in the presence of a suitable nucleophile or can be incorporated into a newly formed ring system.

For instance, malononitrile and its derivatives are key reagents in multicomponent reactions for the synthesis of pharmaceutically important pyridines. researchgate.net The active methylene group in malononitrile is a crucial component in the Knoevenagel condensation, a reaction that forms the basis for many heterocyclic syntheses. ajrconline.org This reactivity is leveraged in reactions where (piperidinomethylene)malononitrile can be considered a pre-activated form of malononitrile, ready to react with various electrophiles and participate in cascade reactions to form complex heterocyclic frameworks.

Research has demonstrated that the reaction conditions can be adapted to yield either pyridine (B92270) or benzene derivatives from precursors related to malononitrile. nih.gov This highlights the potential for strategic functional group interconversions leading to diverse aromatic and heteroaromatic systems. The transformation often involves the displacement of the piperidine moiety and subsequent cyclization and aromatization steps.

Silylation as a Derivatization Technique

Information regarding the specific application of silylation as a derivatization technique for Malononitrile, (piperidinomethylene)- is not extensively documented in the scientific literature. Silylation is a common chemical process involving the introduction of a silyl group (R3Si-) into a molecule, often to protect a functional group or to increase the volatility of a compound for analytical purposes such as gas chromatography.

While silylation is a widely used technique for compounds containing active hydrogen atoms (e.g., alcohols, amines, and carboxylic acids), its application to a molecule like (piperidinomethylene)malononitrile, which lacks such functional groups, is less common. The primary reactive sites in this compound are the carbon-carbon double bond and the cyano groups. It is conceivable that under specific conditions, silylating agents could react with the molecule, for instance, through a hydrosilylation reaction across the double bond, but this is not a standard or commonly reported derivatization for this class of compounds.

Further research would be required to explore the potential of silylation as a derivatization technique for Malononitrile, (piperidinomethylene)- and to characterize the resulting silylated products and their potential applications.

Metal-Catalyzed Synthetic Transformations

The field of organometallic chemistry offers a vast array of transformations that can be applied to molecules like (piperidinomethylene)malononitrile. While specific examples directly involving this compound in metal-catalyzed reactions are not abundant, the reactivity of the vinyl and cyano functionalities suggests several potential transformations based on established catalytic methods.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The vinylic carbon of the (piperidinomethylene)malononitrile could potentially participate in cross-coupling reactions. For example, palladium-catalyzed reactions such as the Heck, Suzuki, or Stille couplings could be envisioned, where the C-H bond of the vinyl group is activated or the piperidinomethylene group acts as a leaving group under specific catalytic conditions. Recent advancements have highlighted the utility of transition metal-catalyzed cross-coupling of N-aryl-2-aminopyridines, demonstrating the potential for metal catalysts to interact with nitrogen-containing heterocycles and adjacent functionalities. nih.gov

Furthermore, the cyano groups present in the molecule could be subject to metal-catalyzed transformations. For instance, transition metals are known to catalyze the hydration of nitriles to amides or their reduction to amines. Metal-organic frameworks (MOFs) have been explored as catalysts for a variety of chemical reactions, including oxidation, reduction, and the insertion of functional groups. researchgate.net

The development of novel metal-catalyzed reactions continues to expand the toolkit of synthetic chemists. Research into late-stage cross-electrophile coupling of arylthianthrenium salts with (hetero)aryl (pseudo)halides via palladium catalysis showcases the ongoing innovation in forming C-C bonds under mild conditions. nih.gov While not directly demonstrated with (piperidinomethylene)malononitrile, these advanced methodologies suggest potential avenues for its future functionalization.

Reaction Mechanisms and Mechanistic Investigations

Nucleophilic Addition Mechanisms

The initial step in many reactions involving the precursors to (piperidinomethylene)malononitrile—an aldehyde or ketone and malononitrile (B47326), catalyzed by piperidine (B6355638)—is the nucleophilic addition of the amine to the carbonyl group. This addition leads to the formation of a tetrahedral intermediate known as a carbinolamine. unizin.org Subsequent dehydration of the carbinolamine can lead to the formation of an enamine or an iminium ion, both of which are key reactive intermediates.

In the context of the Knoevenagel condensation, the piperidine catalyst reacts with the carbonyl compound to form an enamine. The nitrogen atom of the enamine donates its lone pair of electrons into the pi-system, increasing the electron density of the alpha-carbon and making it nucleophilic. This nucleophilic enamine can then attack various electrophiles. masterorganicchemistry.com For instance, the enamine formed from an aldehyde and piperidine can be attacked by a carbanion, such as that derived from malononitrile.

Condensation Reaction Pathways

Condensation reactions are central to the utility of (piperidinomethylene)malononitrile, which is itself a product of such a pathway.

Knoevenagel Condensation Mechanisms and Scope

The Knoevenagel condensation is a cornerstone reaction for the synthesis of (piperidinomethylene)malononitrile and its derivatives. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile, in the presence of a basic catalyst, typically a secondary amine like piperidine. acs.orgresearchgate.net

The mechanism of the piperidine-catalyzed Knoevenagel condensation has been the subject of detailed computational and experimental studies. One proposed mechanism involves the initial reaction of piperidine with the aldehyde to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde. Concurrently, the piperidine acts as a base to deprotonate the malononitrile, generating a resonance-stabilized carbanion (enolate). The malononitrile carbanion then undergoes a nucleophilic attack on the iminium ion. Subsequent elimination of the piperidine catalyst yields the final condensed product, an arylidene or alkylidene malononitrile. acs.org Theoretical calculations have suggested that the formation of the iminium ion can be the rate-determining step and that the primary role of piperidine is to facilitate the final elimination step. acs.orgnih.gov

The scope of the Knoevenagel condensation is broad, accommodating a wide range of aromatic and aliphatic aldehydes, allowing for the synthesis of a diverse library of substituted malononitrile derivatives. nih.govias.ac.in

Michael Addition Reactions and Stereochemical Considerations

(Piperidinomethylene)malononitrile and related activated alkenes are excellent Michael acceptors. They readily undergo conjugate addition with a variety of nucleophiles, known as Michael donors. This reaction is a powerful tool for the formation of carbon-carbon bonds.

The mechanism of the Michael addition involves the nucleophilic attack of a Michael donor at the β-carbon of the electron-deficient alkene. This attack generates a resonance-stabilized enolate intermediate, which is subsequently protonated to afford the final 1,4-addition product. Malononitrile itself can also act as a Michael donor after deprotonation.

Stereochemical control in Michael additions involving malononitrile derivatives has been achieved with high efficiency through the use of chiral catalysts. For instance, the asymmetric Michael addition of malononitrile to chalcones has been successfully catalyzed by rosin-derived bifunctional squaramide organocatalysts, yielding chiral γ-cyano carbonyl compounds with high enantioselectivities. nih.gov Similarly, quinine-derived catalysts have been employed for the stereoselective double Michael addition of malononitrile to pentadienones, leading to the synthesis of chiral cyclohexanones. sciforum.net These catalytic systems typically operate by activating both the nucleophile and the electrophile through hydrogen bonding or other non-covalent interactions, thereby directing the stereochemical outcome of the reaction.

Cyclization Mechanisms in Heterocycle Formation

The products derived from reactions of (piperidinomethylene)malononitrile are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The cyclization mechanisms often involve intramolecular nucleophilic attack or condensation steps.

Synthesis of Pyridines and Pyrimidines: Malononitrile and its derivatives are key building blocks in the synthesis of substituted pyridines and pyrimidines. For example, multicomponent reactions involving an aldehyde, malononitrile, and a third component like thiourea (B124793) or urea (B33335) can lead to the formation of pyrimidine (B1678525) derivatives. pharmaguideline.comresearchgate.net The mechanism generally involves an initial Knoevenagel condensation to form a benzylidenemalononitrile (B1330407) intermediate, followed by a Michael addition of the urea/thiourea and subsequent intramolecular cyclization and tautomerization.

Synthesis of Pyrans: 4H-Pyran derivatives can be synthesized through a domino reaction sequence that often starts with a Knoevenagel condensation to form an intermediate like benzylidenemalononitrile. This intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to furnish the pyran ring.

Synthesis of Thiophenes and Thiazoles: Malononitrile derivatives are also employed in the synthesis of sulfur-containing heterocycles. For instance, the Gewald reaction allows for the synthesis of 2-aminothiophenes from a ketone, malononitrile, and elemental sulfur in the presence of a base. researchgate.nettandfonline.com The mechanism involves the formation of a Knoevenagel adduct, which then reacts with sulfur. Thiazole (B1198619) derivatives can be synthesized through the Hantzsch thiazole synthesis, where a thioamide (which can be derived from a nitrile) reacts with an α-haloketone. acs.org Cyclocondensation reactions of malononitrile derivatives with reagents like cysteamine (B1669678) can also lead to thiazolidine (B150603) and subsequently thiazole structures. acs.org

Polymerization Reactions Initiated by Malononitrile Motifs

The electron-deficient nature of the double bond in compounds like benzylidenemalononitrile, an analogue of (piperidinomethylene)malononitrile, makes them susceptible to polymerization reactions.

Anionic polymerization is a plausible pathway for these types of monomers due to the presence of the strongly electron-withdrawing nitrile groups, which can stabilize a propagating anionic center. The polymerization can be initiated by nucleophiles such as organometallic reagents or strong bases. The initiator adds to the β-carbon of the monomer, generating a carbanionic species which then propagates by attacking subsequent monomer units. Due to the stability of the propagating carbanion, these polymerizations can exhibit "living" characteristics, allowing for the synthesis of polymers with well-defined molecular weights and architectures, provided that the reaction conditions are carefully controlled to exclude terminating agents. semanticscholar.org

Furthermore, benzylidenemalononitrile has been shown to undergo free-radical copolymerization with other vinyl monomers, such as methyl methacrylate. In these cases, a free-radical initiator is used to generate radicals that add to the double bond of the monomers, initiating the polymerization chain reaction.

Electronic and Steric Influence of the Piperidine Moiety on Reaction Profiles

The piperidine moiety in (piperidinomethylene)malononitrile, or more commonly as a catalyst in its formation, plays a crucial role that extends beyond simply being a basic catalyst.

Electronic Influence: The basicity of piperidine is fundamental to its catalytic activity in the Knoevenagel condensation, where it facilitates the deprotonation of malononitrile to form the reactive carbanion. researchgate.net In the iminium ion pathway, the nitrogen of piperidine acts as a nucleophile to activate the carbonyl group. The electron-donating nature of the piperidine ring can also influence the reactivity of intermediates.

Steric Influence: The steric bulk of the piperidine ring can influence the stereochemical outcome of reactions. While piperidine itself is a relatively common secondary amine catalyst, derivatives with modified steric profiles can be used to achieve higher levels of stereocontrol in reactions such as asymmetric Michael additions. In the Knoevenagel condensation, the steric environment around the piperidine catalyst can affect the approach of the reactants and the geometry of the transition state, potentially influencing the E/Z selectivity of the resulting alkene product. acs.org Computational studies have been employed to dissect the steric and electronic contributions of ligands in related catalytic systems, providing insights into how subtle changes in the catalyst structure can impact stereoselectivity.

Below is a table summarizing the key reaction mechanisms discussed:

Reaction TypeKey IntermediatesMechanistic Features
Nucleophilic Addition Carbinolamine, Enamine, Iminium ionInitial attack of piperidine on carbonyl; formation of reactive intermediates.
Knoevenagel Condensation Iminium ion, Malononitrile carbanion (enolate)Piperidine acts as both a nucleophilic catalyst (forming iminium) and a base (forming enolate).
Michael Addition Resonance-stabilized enolateConjugate 1,4-addition of a nucleophile to the activated alkene.
Cyclization Various, depending on the heterocycleIntramolecular nucleophilic attack or condensation following an initial intermolecular reaction.
Anionic Polymerization Propagating carbanionInitiation by a nucleophile and propagation via sequential addition of monomers.

Investigation of Reactive Intermediates

The investigation of reactive intermediates in reactions involving 2-(piperidin-1-ylmethylene)malononitrile is crucial for understanding its diverse reactivity, particularly in the synthesis of various heterocyclic systems. While direct spectroscopic observation or isolation of intermediates derived from this specific compound is challenging due to their transient nature, mechanistic studies of related systems and theoretical calculations provide significant insights into the plausible reactive species involved.

Key reactive intermediates that have been proposed or are considered analogous to those in related reactions include zwitterionic species, ketenimines, and stabilized carbanions. The enamine-like structure of 2-(piperidin-1-ylmethylene)malononitrile, with its polarized π-system, is predisposed to participate in reactions that proceed through charged or highly reactive transient species.

Zwitterionic Intermediates:

In reactions analogous to those of other activated alkenes, the formation of zwitterionic or dipolar intermediates is a common mechanistic feature. For instance, in the cyclization of related benzylidene malononitrile derivatives, the reaction is thought to proceed through a dipolar intermediate formed via a researchgate.netjlu.edu.cn-hydrogen shift. This concept can be extended to reactions of 2-(piperidin-1-ylmethylene)malononitrile with various electrophiles and nucleophiles.

Theoretical studies on the reaction of structurally related iminopropadienones with amines have provided detailed mechanistic explanations for the formation of zwitterionic intermediates. nih.gov These computational models show that in the condensed phase, the interaction with additional amine molecules can lower the activation energy, facilitating the formation of such intermediates, which then lead to products like ketenimines. nih.gov

Ketenimine Formation:

The formation of ketenimine intermediates is another plausible pathway, especially in thermal or photochemical reactions. Theoretical investigations on the reactions of iminopropadienones with amines predict that ketenimines are the main products in the condensed phase of an amine matrix. nih.gov Although the starting compound is different, the underlying principle of nucleophilic attack by an amine followed by rearrangement can be applied. For 2-(piperidin-1-ylmethylene)malononitrile, a reaction could be initiated that leads to the elimination of piperidine and the formation of a highly reactive dicyanoketenimine intermediate, which would then rapidly react with other components in the mixture.

Role as a Knoevenagel-type Adduct:

2-(Piperidin-1-ylmethylene)malononitrile can be viewed as a stable adduct from a Knoevenagel condensation between a formaldehyde (B43269) equivalent and malononitrile, stabilized by the piperidine group. In many multi-component reactions, Knoevenagel adducts are key intermediates. researchgate.net Mechanistic studies suggest that these adducts are the initial species formed, which then participate in subsequent cycloaddition or Michael addition reactions. researchgate.net The reactivity of 2-(piperidin-1-ylmethylene)malononitrile in such synthetic routes is consistent with it behaving as a precursor that can dissociate or react directly, making the dicyanomethylene unit available for further transformations.

The table below summarizes the proposed reactive intermediates and the basis for their consideration in reactions involving or related to 2-(piperidin-1-ylmethylene)malononitrile.

Proposed Reactive IntermediateType of ReactionEvidence/RationaleReference
Zwitterionic/Dipolar SpeciesCyclization, Addition ReactionsPostulated in the cyclization of analogous benzylidene malononitrile derivatives. Supported by theoretical studies on related systems showing feasible formation pathways in the condensed phase. researchgate.netnih.gov
Ketenimine (Dicyanoketenimine)Rearrangement, Elimination ReactionsPredicted as a major product from theoretical models of reactions between iminopropadienones and amines, suggesting a plausible pathway for related structures. nih.gov
Knoevenagel AdductMulti-component Reactions, Michael AdditionsThe compound itself can be considered a stable Knoevenagel-type intermediate. Mechanistic studies of MCRs confirm that such adducts are often the initially formed reactive species. researchgate.net
Stabilized CarbanionMichael AdditionThe piperidine group enhances the electrophilicity of the double bond, making the β-carbon susceptible to nucleophilic attack, forming a resonance-stabilized carbanion intermediate. scispace.com

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of (piperidinomethylene)malononitrile in solution. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be predictive based on its constituent parts: a piperidine (B6355638) ring, an exocyclic double bond, and a malononitrile (B47326) group.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring and the single vinylic proton. The piperidine protons would appear as multiplets in the aliphatic region, while the vinylic proton (=CH) would be a singlet further downfield due to its electron-deficient environment.

The ¹³C NMR spectrum would complement this by showing signals for the five unique carbons of the piperidine ring, the two carbons of the C=C double bond, the central carbon of the malononitrile group, and the two equivalent nitrile carbons. The nitrile carbons are characteristically found far downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (piperidinomethylene)malononitrile

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
=CH (vinylic) 7.0 - 7.5 150 - 160
C(CN)₂ - 75 - 85
C=C (CN)₂ - 115 - 120
C≡N - 112 - 118
N-CH₂ (piperidine α) 3.4 - 3.8 45 - 55
N-CH₂-CH₂ (piperidine β) 1.6 - 1.8 24 - 28

Note: Predicted values are based on typical ranges for similar structural motifs.

To unambiguously assign these signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the piperidine ring to their corresponding carbon signals, confirming the integrity of the ring structure. The vinylic proton signal would show a cross-peak to the =CH carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the connectivity between different parts of the molecule by revealing correlations between protons and carbons separated by two or three bonds. Key expected correlations for (piperidinomethylene)malononitrile would include:

A correlation from the protons on the α-carbons of the piperidine ring (N-CH₂) to the vinylic carbon (=CH).

A correlation from the vinylic proton (=CH) to the central carbon of the malononitrile moiety (C(CN)₂).

A correlation from the vinylic proton (=CH) to the nitrile carbons (C≡N).

These HMBC correlations would provide incontrovertible evidence of the piperidine ring's attachment to the methylidene bridge and the linkage of this bridge to the malononitrile group.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of (piperidinomethylene)malononitrile is expected to be dominated by several characteristic absorption bands. The most prominent feature for malononitrile derivatives is the sharp and intense stretching vibration of the nitrile (C≡N) group. rsc.orgmdpi.comresearchgate.net The conjugated double bond and the C-N bonds of the piperidine ring also give rise to distinct signals.

Table 2: Expected Characteristic FTIR Absorption Bands for (piperidinomethylene)malononitrile

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N Stretch Nitrile 2220 - 2230 Strong, Sharp
C=C Stretch Alkene 1550 - 1580 Medium-Strong
C-N Stretch Amine 1350 - 1450 Medium
C-H Stretch (sp²) Vinylic C-H 3010 - 3095 Medium

The presence of a strong band around 2225 cm⁻¹ is a clear indicator of the nitrile functionality. rsc.orgmdpi.com The position of the C=C stretching band is indicative of the conjugation within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. researchgate.net The structure of (piperidinomethylene)malononitrile contains a conjugated π-system, which includes the lone pair of electrons on the piperidine nitrogen, the carbon-carbon double bond, and the two nitrile groups.

This extended conjugation results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb light in the ultraviolet region, corresponding to a π → π* transition. researchgate.net The presence of the nitrogen atom with its lone pair may also allow for n → π* transitions, although these are typically weaker. The extended conjugation is expected to result in a maximum absorption wavelength (λmax) significantly higher than that of isolated double bonds. Related conjugated malononitrile systems show absorption maxima in the 330-360 nm range. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For (piperidinomethylene)malononitrile (C₉H₁₁N₃), the calculated monoisotopic mass is 161.0953 Da.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the protonated molecule [M+H]⁺, which provides further structural confirmation. While a published spectrum for this specific compound is not available, fragmentation pathways can be predicted based on its structure. Common fragmentation pathways for related structures involve cleavage of the amine side chain or rearrangements. nih.govmdpi.commiamioh.edu

Table 3: Predicted HRMS Fragments for [C₉H₁₁N₃+H]⁺

Predicted Fragment m/z Possible Lost Neutral Fragment Formula of Fragment
134.0814 HCN C₈H₁₀N₂
84.0813 C₃HN₂ (malononitrile radical) C₆H₁₀N

The Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. Predicted CCS values, calculated using computational methods, can aid in the identification of compounds by providing an additional parameter to match against experimental data.

Table 4: Predicted Collision Cross Section (CCS) Values for (piperidinomethylene)malononitrile Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 162.1026 145.5
[M+Na]⁺ 184.0845 153.1
[M-H]⁻ 160.0880 147.3
[M+NH₄]⁺ 179.1291 157.9

Data sourced from PubChemLite.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While the specific crystal structure for (piperidinomethylene)malononitrile has not been found in the reviewed literature, analysis of closely related compounds, such as 2-(4-methylbenzylidene)malononitrile, provides significant insight into the expected solid-state conformation. researchgate.netnih.gov

Molecules of this type are often nearly planar, which maximizes π-system conjugation. researchgate.netnih.gov The bond angles around the central sp² hybridized carbons are expected to be approximately 120°. The malononitrile C-C-C angle in related structures is typically widened from the ideal 120° due to steric repulsion between the two nitrile groups. nih.gov Crystal packing is often stabilized by intermolecular interactions.

Table 5: Crystallographic Data for the Analogous Compound 2-(4-methylbenzylidene)malononitrile

Parameter Value
Chemical Formula C₁₁H₈N₂
Crystal System Triclinic
Space Group P-1
a (Å) 7.0043 (5)
b (Å) 7.5270 (5)
c (Å) 9.5396 (6)
α (°) 106.757 (4)
β (°) 96.592 (4)
γ (°) 105.204 (4)
Volume (ų) 454.75 (5)

Data from Acta Cryst. (2014). E70, o234 for a related compound and serves for comparative purposes. nih.gov It is anticipated that (piperidinomethylene)malononitrile would exhibit similar planarity and bond angle characteristics in its solid-state structure.

Electron Energy-Loss Spectroscopy (EELS) in Chemical Characterization

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated with transmission electron microscopy (TEM), that provides detailed insights into the elemental composition, chemical bonding, and electronic structure of a specimen at high spatial resolution. measurlabs.comresearchgate.net The methodology involves exposing a thin sample to a focused beam of electrons with a known, narrow range of kinetic energies. wikipedia.org As these primary electrons traverse the sample, some will undergo inelastic scattering events, losing a discrete amount of energy in the process. wikipedia.org An electron spectrometer measures the energy distribution of the scattered electrons, and the resulting energy loss can be correlated to specific atomic and molecular excitations, such as inner-shell ionizations. measurlabs.comwikipedia.org

The analysis of the core-loss region of the EELS spectrum, where sharp ionization edges appear, is particularly useful for elemental identification. wikipedia.orgglobalsino.com Each element has a characteristic binding energy for its core electrons; thus, the energy at which an ionization edge appears serves as a unique fingerprint for that element. globalsino.comeels.info For an organic compound like (piperidinomethylene)malononitrile, EELS can precisely map the distribution of its constituent elements, primarily carbon and nitrogen.

Beyond elemental identification, the fine structure at the onset of an ionization edge, known as the Energy-Loss Near-Edge Structure (ELNES), provides a wealth of information about the local chemical environment. ub.edu This includes details on valence states, coordination, and the nature of chemical bonds (e.g., sp², sp³ hybridization). researchgate.netglobalsino.com The ELNES is sensitive to the unoccupied density of states, which is directly influenced by the bonding of the atom being probed. ub.eduresearchgate.net

For (piperidinomethylene)malononitrile, EELS analysis would focus on the Carbon K-edge and the Nitrogen K-edge to elucidate its structural features. The distinct chemical environments of the carbon and nitrogen atoms within the molecule would be expected to produce measurable shifts and variations in the ELNES of their respective core-loss edges.

The carbon atoms in the piperidine ring are sp³ hybridized, whereas the carbons in the malononitrile and the adjoining methylene (B1212753) bridge are sp² hybridized. This difference in hybridization would be distinguishable in the C K-edge ELNES. Specifically, the presence of π-bonds in the sp²-hybridized carbons gives rise to a characteristic pre-peak at the onset of the C K-edge, corresponding to 1s → π* electronic transitions, which would be absent for the sp³ carbons of the piperidine ring. globalsino.com

Similarly, the nitrogen atoms exist in two distinct chemical environments: the tertiary amine of the piperidine ring and the two nitrile groups. studymind.co.uk The nitrogen in the piperidine ring is sp³ hybridized, while the nitrogen atoms in the nitrile groups (-C≡N) are sp hybridized. libretexts.org These differences would manifest as chemical shifts and distinct fine structures in the N K-edge ELNES, allowing for the differentiation of amine and nitrile functionalities.

The following tables present the expected core-loss edge energies and the anticipated fine structure features for the distinct carbon and nitrogen environments within (piperidinomethylene)malononitrile, based on established EELS data for analogous organic functional groups.

Table 1: Expected EELS Core-Loss Edges for (piperidinomethylene)malononitrile

ElementAtomic ShellIonization EdgeApproximate Energy (eV)
CarbonKC K-edge~285
NitrogenKN K-edge~401

This interactive table summarizes the primary ionization edges expected in the EELS spectrum of the compound.

Table 2: Predicted ELNES Features for Carbon K-edge

Carbon EnvironmentHybridizationKey ELNES FeatureExpected Energy Position (eV)
Piperidine Ringsp³σ* peak~290
Methylene & Malononitrilesp²π* pre-peak~285
Methylene & Malononitrilesp²σ* peak>290

This interactive table details the predicted fine structures within the Carbon K-edge, distinguishing between the different types of carbon atoms in the molecule.

Table 3: Predicted ELNES Features for Nitrogen K-edge

Nitrogen EnvironmentHybridizationKey ELNES FeatureExpected Energy Position (eV)
Piperidine Ring (Amine)sp³σ* peak~403-405
Nitrile Group (-C≡N)spπ* pre-peak~399-401
Nitrile Group (-C≡N)spσ* peak>405

This interactive table outlines the anticipated fine structures for the Nitrogen K-edge, highlighting the differences between the amine and nitrile functional groups.

By combining elemental mapping with the detailed analysis of the ELNES at the carbon and nitrogen K-edges, EELS provides a comprehensive characterization of the chemical structure of (piperidinomethylene)malononitrile at the nanoscale.

Applications in Advanced Organic Synthesis and Functional Materials

Malononitrile (B47326), (piperidinomethylene)- as a Versatile Building Block

Malononitrile, (piperidinomethylene)-, also known as 2-(piperidin-1-ylmethylene)malononitrile, is a highly functionalized organic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the combination of a reactive enamine system and the electron-withdrawing properties of two nitrile groups attached to the same carbon atom. This unique electronic and structural arrangement makes it a valuable precursor for a wide array of complex molecules, particularly heterocyclic compounds. nih.govresearchgate.net

The core of its reactivity lies in its nature as an enaminonitrile. The piperidine (B6355638) moiety makes the β-carbon of the double bond electron-rich and susceptible to electrophilic attack, while the α-carbon, bearing the two nitrile groups, is electrophilic. Furthermore, the piperidine group is an excellent leaving group, allowing the molecule to act as a synthetic equivalent of dicyanoketene (B14166945) or other activated malononitrile derivatives. researchgate.net

In many synthetic applications, Malononitrile, (piperidinomethylene)- functions as a convenient "masked" form of malononitrile for Knoevenagel condensation reactions. It can react with aldehydes or ketones, eliminating piperidine in situ to generate an intermediate arylidenemalononitrile, which can then participate in subsequent cyclization or multicomponent reactions. scispace.combhu.ac.in This avoids the often harsh basic conditions required for traditional Knoevenagel condensations starting from malononitrile itself. Its role as a C3 synthon is pivotal in the construction of various carbocyclic and heterocyclic frameworks.

Precursor in Heterocyclic Compound Synthesis

The rich chemistry of Malononitrile, (piperidinomethylene)- makes it an ideal starting material for the synthesis of a diverse range of heterocyclic systems. Its ability to introduce a dicyanomethylene group into a molecule facilitates subsequent cyclization reactions, leading to the formation of stable aromatic and non-aromatic rings with multiple nitrogen, oxygen, or sulfur atoms.

Malononitrile, (piperidinomethylene)- is an effective precursor for the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are typically constructed via the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine (B92328). nih.gov In this context, Malononitrile, (piperidinomethylene)- serves as a highly activated three-carbon (C-C-C) fragment.

The reaction mechanism involves the initial attack of a nucleophilic nitrogen from a compound like guanidine or other amidines onto the electrophilic double bond of the enaminonitrile. This is followed by the elimination of the piperidine leaving group and subsequent intramolecular cyclization. The amino group from the guanidine attacks one of the nitrile groups, leading to the formation of the six-membered pyrimidine ring. This approach is analogous to established methods that use malononitrile dimers or other activated vinyl nitriles to construct the pyrimidine core through cyclocondensation with amidines. nih.govsciforum.netresearchgate.netnih.gov

Table 1: Synthesis of Pyrimidine Derivatives from Malononitrile Precursors

Precursor Reagent Product Type Reference(s)
Malononitrile Dimer Amidines 6-Aminopyrimidines sciforum.net, researchgate.net

The synthesis of pyridazine (B1198779) derivatives can be efficiently achieved using Malononitrile, (piperidinomethylene)- as a key reactant, particularly in reactions involving diazonium salts or hydrazine (B178648) derivatives. nih.govuminho.pt Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms, and their synthesis often relies on the cyclization of precursors containing a dinitrogen unit. organic-chemistry.org

One established route involves the reaction of malononitrile derivatives with aryldiazonium chlorides. uminho.pt The reaction proceeds through the coupling of the diazonium salt with the active methylene (B1212753) carbon of the malononitrile synthon. Subsequent cyclization, often promoted by a base, yields the pyridazine ring. For instance, the reaction of arylhydrazonomalononitriles (formed from diazonium salts and malononitrile) can be cyclized to form pyridazinimines, which can be further elaborated. uminho.pt Enaminones, which are structurally related to Malononitrile, (piperidinomethylene)-, have also been shown to react with malononitrile to produce precursors that cyclize into pyridazine derivatives upon treatment with nitrous acid or diazonium salts. researchgate.netresearchgate.net

Table 2: Synthesis of Pyridazine Derivatives

Reactant 1 Reactant 2 Conditions Product Type Reference(s)
Arylhydrazonomalononitriles Malononitrile Ethanolic triethylamine Pyrido[3,2-c]pyridazines uminho.pt
Enaminones / Malononitrile adducts Benzenediazonium chloride - 2,3-Dihydropyridazine-4-carboxylic acids researchgate.net

Triazines, which are six-membered rings containing three nitrogen atoms, can be synthesized using enaminonitriles like Malononitrile, (piperidinomethylene)- as precursors. Specifically for 1,2,4-triazines, the synthetic strategy often involves the condensation of a C-C fragment with a N-N-C-N or similar fragment. organic-chemistry.orgijpsr.info

A notable application is the synthesis of fused triazine systems, such as 1,2,4-triazolo[1,5-a]pyridines. In a catalyst-free reaction, enaminonitriles react with benzohydrazides under microwave irradiation. The proposed mechanism involves an initial transamidation where the hydrazide displaces the amine (piperidine), followed by an intramolecular nucleophilic attack of the terminal nitrogen onto one of the nitrile groups, and subsequent condensation to form the fused bicyclic system. mdpi.com This demonstrates the utility of the enaminonitrile moiety in constructing complex heterocyclic scaffolds containing a triazine-like core. rsc.orgnih.gov

The Gewald reaction is a powerful and widely used multicomponent method for the synthesis of 2-aminothiophenes. arkat-usa.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone), an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base. nih.govsciforum.netresearchgate.net

Malononitrile, (piperidinomethylene)- is an excellent substrate for the Gewald reaction as it can generate the necessary Knoevenagel condensation intermediate in situ. The reaction begins with the condensation of an aldehyde or ketone with Malononitrile, (piperidinomethylene)-, leading to the elimination of piperidine and the formation of an α,β-unsaturated dinitrile (an arylidenemalononitrile). This intermediate then reacts with elemental sulfur, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. This two-step, one-pot procedure is highly efficient and provides access to a wide variety of substituted thiophenes. sciforum.netarkat-usa.org

Table 3: Gewald Synthesis of 2-Aminothiophenes

Carbonyl Compound Malononitrile Source Base/Catalyst Product Reference(s)
Ketones/Aldehydes Malononitrile Piperidine, Morpholine, etc. 2-Aminothiophene-3-carbonitriles arkat-usa.org
Acetophenone Malononitrile (via Knoevenagel intermediate) Ammonium acetate (B1210297) / NaHCO₃ 2-Amino-4-phenylthiophene-3-carbonitrile sciforum.net

Polyfunctionalized 4H-pyrans are readily synthesized through multicomponent reactions where Malononitrile, (piperidinomethylene)- can serve as a key building block. researchgate.net The most common approach is a three-component condensation involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (such as ethyl acetoacetate (B1235776) or dimedone). growingscience.comnih.gov

The reaction mechanism is initiated by a Knoevenagel condensation between the aldehyde and the malononitrile source. nih.gov When using Malononitrile, (piperidinomethylene)-, it reacts with the aldehyde to form an arylidenemalononitrile intermediate with the loss of piperidine. This highly electrophilic intermediate then undergoes a Michael addition with the enolate of the 1,3-dicarbonyl compound. The resulting adduct subsequently undergoes intramolecular cyclization and tautomerization to afford the stable 2-amino-4H-pyran-3-carbonitrile scaffold. This one-pot synthesis is highly efficient and provides access to a diverse library of pyran derivatives. growingscience.comresearchgate.netsciforum.net

Table 4: Multicomponent Synthesis of 4H-Pyran Derivatives

Aldehyde Malononitrile Source 1,3-Dicarbonyl Compound Product Type Reference(s)
Aromatic Aldehydes Malononitrile Ethyl Acetoacetate Ethyl 2-amino-6-methyl-4-aryl-4H-pyran-5-carboxylate-3-carbonitrile growingscience.com, sciforum.net
Aromatic Aldehydes Malononitrile Dimedone 2-Amino-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile nih.gov

Quinoline (B57606) and Tetrahydroquinoline Analogues

(Piperidinomethylene)malononitrile serves as a versatile C3 synthon in the construction of quinoline and tetrahydroquinoline frameworks. These nitrogen-containing heterocyclic motifs are central to numerous pharmaceuticals and functional materials. The synthetic strategy generally involves a domino reaction sequence initiated by the Michael addition of a nucleophile to the electron-deficient β-carbon of the enaminonitrile.

A common approach involves the reaction of (piperidinomethylene)malononitrile with a 1,3-dicarbonyl compound or a cyclic ketone. For instance, the reaction with a cyclic β-ketoester in the presence of a base catalyst can lead to the formation of a highly substituted tetrahydroquinoline derivative. The proposed mechanism involves:

Michael Addition: The enolate of the cyclic ketone attacks the enaminonitrile, forming an acyclic intermediate.

Intramolecular Cyclization: The amino group of the intermediate attacks one of the carbonyl groups, leading to ring closure.

Dehydration: Subsequent elimination of a water molecule yields the stable tetrahydroquinoline ring system.

By selecting appropriate reaction conditions and substrates, this methodology can be adapted to produce a diverse library of quinoline and tetrahydroquinoline analogues. Subsequent aromatization of the tetrahydroquinoline products can be achieved using various oxidizing agents to yield the corresponding quinoline derivatives.

Table 1: Representative Synthesis of Tetrahydroquinoline Analogue This table is illustrative of a typical reaction scheme.

Reactant 1Reactant 2Key Reaction TypeProduct Class
(Piperidinomethylene)malononitrileCyclohexane-1,3-dioneMichael Addition / Intramolecular Cyclization2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Thiazolopyridine Scaffolds

The synthesis of thiazolopyridine scaffolds, which merge the thiazole (B1198619) and pyridine (B92270) rings, can also utilize enaminonitriles like (piperidinomethylene)malononitrile as key building blocks. nih.gov The reactivity of the enaminonitrile moiety allows for the construction of the fused heterocyclic system through multi-step, one-pot procedures.

One plausible synthetic route is the Gewald reaction, which is a well-established method for synthesizing substituted thiophenes and can be adapted for related sulfur-containing heterocycles. A modified approach for thiazolopyridines could involve the reaction of (piperidinomethylene)malononitrile with an α-haloketone and elemental sulfur. The reaction would proceed through several stages:

The enaminonitrile reacts with elemental sulfur to form a reactive thioamide intermediate.

This intermediate then undergoes S-alkylation with the α-haloketone.

Finally, an intramolecular cyclization involving the pyridine precursor, followed by aromatization, yields the desired thiazolopyridine scaffold.

This approach highlights the modularity and versatility of (piperidinomethylene)malononitrile in constructing complex heterocyclic systems by leveraging the distinct reactivity of its functional groups. nih.govresearchgate.net

Development of Novel Functional Materialsacs.org

The push-pull electronic structure of (piperidinomethylene)malononitrile makes it an excellent candidate for the development of advanced functional organic materials.

Polymeric Materials

(Piperidinomethylene)malononitrile and related enaminonitriles can serve as monomers for the synthesis of functional polymers known as poly(enaminonitrile)s. acs.org These polymers are synthesized through a step-growth polymerization mechanism. The process typically involves the reaction of a bis-enaminonitrile monomer with a diamine, or the self-polycondensation of a monomer containing both an enaminonitrile and a nucleophilic group.

The resulting poly(enaminonitrile)s are often characterized by high thermal stability, excellent solubility in common organic solvents, and strong adhesion properties. The incorporation of the polar nitrile and enamine functionalities along the polymer backbone imparts unique properties, making them suitable for applications such as high-performance thermosetting resins, gas separation membranes, and dielectric materials. Research has shown that these polymers can be cured at elevated temperatures to form highly cross-linked, thermally stable networks. acs.org

Solvatochromic Dyes and Pigmentsusx.edu.cnd-nb.info

(Piperidinomethylene)malononitrile is a quintessential example of a push-pull chromophore, where the piperidine ring acts as a strong electron-donating group (D) and the dicyanovinyl group functions as a potent electron-acceptor (A), linked by a π-conjugated double bond. This D-π-A architecture facilitates a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. usx.edu.cnresearchgate.net

This ICT process results in a large change in the dipole moment between the ground state and the excited state. Consequently, the energy of the excited state is highly sensitive to the polarity of the surrounding medium. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition. This phenomenon, known as solvatochromism, manifests as a bathochromic (red) shift in the absorption maximum as the solvent polarity increases. mdpi.comnih.gov This property makes such compounds useful as probes for solvent polarity and in the development of environmentally sensitive sensors. d-nb.info

Table 2: Illustrative Solvatochromic Shift for (Piperidinomethylene)malononitrile Data are representative values to illustrate the trend.

SolventRelative Polarity (ET(30))Hypothetical λmax (nm)Observed Color
Hexane31.0380Colorless/Pale Yellow
Dichloromethane40.7415Yellow
Acetone42.2425Yellow-Orange
Ethanol51.9440Orange

Organic Semiconductor Precursors

While (piperidinomethylene)malononitrile itself is not typically used as an active semiconductor, it is a valuable precursor for the synthesis of larger, π-conjugated molecules that exhibit semiconducting properties. researchgate.net The performance of organic semiconductors is critically dependent on their molecular structure, particularly the extent of π-conjugation and the ability to self-assemble into ordered structures.

The synthetic utility of (piperidinomethylene)malononitrile in creating complex heterocyclic systems, such as the quinolines and thiazolopyridines discussed previously, allows for the construction of novel core structures for organic semiconductors. By reacting it with other aromatic or heteroaromatic building blocks, chemists can design and synthesize molecules with tailored electronic properties (e.g., HOMO/LUMO energy levels) and morphologies. These resulting larger, often planar, conjugated molecules can then be processed into thin films and investigated for their charge transport properties in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

Nonlinear Optical Materials

The significant intramolecular charge transfer and large difference in dipole moment between the ground and excited states make (piperidinomethylene)malononitrile and related push-pull molecules prime candidates for second-order nonlinear optical (NLO) materials. mdpi.com NLO materials can alter the phase, frequency, or amplitude of incident light and are crucial for applications in telecommunications, optical computing, and frequency conversion.

The key figure of merit for a second-order NLO chromophore is its first molecular hyperpolarizability (β). The D-π-A structure of (piperidinomethylene)malononitrile leads to a high β value. When these chromophores are aligned in a non-centrosymmetric fashion within a host matrix (e.g., a polymer), the bulk material can exhibit a large macroscopic NLO response (χ⁽²⁾). The efficiency of the ICT, governed by the strength of the donor and acceptor groups, is directly correlated with the magnitude of the NLO effect. mdpi.com

Synthesis of Fine Chemicals

The compound 2-(piperidin-1-ylmethylene)malononitrile, an enamine derivative of malononitrile, serves as a versatile and highly reactive intermediate in advanced organic synthesis, particularly in the construction of a diverse array of fine chemicals. Its utility stems from the electron-rich double bond and the presence of two cyano groups, which activate the molecule for various transformations, including multicomponent reactions for the synthesis of complex heterocyclic systems. Research has demonstrated its role as a key building block in creating substituted pyridines and fused pyrimidine derivatives, which are significant scaffolds in medicinal chemistry and materials science.

The in situ formation of 2-(piperidin-1-ylmethylene)malononitrile from the condensation of malononitrile with an aldehyde in the presence of piperidine is a common strategy. This intermediate is not always isolated but is directly consumed in subsequent reaction steps. For instance, in the synthesis of various pyridine derivatives, the reaction of enaminones with malononitrile is often catalyzed by piperidine, proceeding through a (piperidinomethylene)malononitrile-type intermediate. nih.govmdpi.com

Detailed research findings have elucidated the reaction pathways and conditions for utilizing this reactive species in the synthesis of valuable organic compounds. The following data tables summarize key reactions where 2-(piperidin-1-ylmethylene)malononitrile or its transient formation is crucial for the synthesis of specific fine chemicals.

Table 1: Synthesis of Substituted Pyridine Derivatives

Reactant 1Reactant 2Catalyst/SolventProductYield (%)Reference
2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538)EnaminonePiperidine/Ethanol2-(3-Cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrileNot Specified mdpi.com
2-aminoprop-1-ene-1,1,3-tricarbonitrileEnaminonePiperidine/Ethanol6-Amino-2-dicyanomethylene-4-phenyl-2,3-dihydropyridine-3,5-dicarbonitrileNot Specified nih.gov

Table 2: Synthesis of Fused Pyrimidine Derivatives

Reactant 1Reactant 2Reactant 3Catalyst/SolventProductYield (%)Reference
SalicylaldehydeMalononitrilePiperidinep-Toluene sulphonic acidBenzopyrano-pyrimidine derivative>95 mdpi.com
Thiobarbituric acidp-ChlorobenzaldehydeMalononitrileFe3O4, ZnO, or Mn3O4 nanoparticlesPyrano[2,3-d]pyrimidine derivativeNot Specified nih.gov

The synthesis of 2-(4-Amino-7-cyano-3,9-diphenylpyrido[1,2-a]pyrimidin-6-ylidene)-malononitrile further showcases the utility of related piperidine-containing precursors. In this case, 2-phenyl-3-piperidin-1-yl-acrylonitrile reacts with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in dioxane under reflux conditions to yield the target molecule in 85% yield. nih.gov This reaction highlights the role of the piperidine moiety in activating the molecule for cycloaddition reactions, leading to complex heterocyclic structures. nih.gov

The versatility of the (piperidinomethylene)malononitrile intermediate is a cornerstone of its application in the synthesis of fine chemicals, enabling the efficient construction of molecules with significant potential in various fields of chemistry and materials science.

Medicinal Chemistry Research Applications

Malononitrile (B47326), (piperidinomethylene)- as a Molecular Scaffold in Drug Design

The utility of a molecular scaffold in drug design is determined by its ability to present functional groups in a specific three-dimensional arrangement that allows for effective interaction with a biological target. While direct and extensive research on "Malononitrile, (piperidinomethylene)-" as a central scaffold is not widely documented, its constituent parts, the piperidine (B6355638) ring and the malononitrile moiety, are well-established pharmacophores in medicinal chemistry. The combination of these two entities in "Malononitrile, (piperidinomethylene)-" offers a unique structural framework with potential for diverse biological activities.

Scaffold-based library design is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a core molecular structure. This approach involves the generation of a collection of molecules that share a common scaffold but differ in the nature and substitution pattern of their appended functional groups. While specific examples of large-scale library enumeration originating from the "Malononitrile, (piperidinomethylene)-" scaffold are not extensively detailed in publicly available literature, the synthetic tractability of this scaffold lends itself to such approaches.

The Knoevenagel condensation, a key reaction in the synthesis of many malononitrile derivatives, is a versatile and high-yielding reaction, making it amenable to combinatorial and parallel synthesis techniques. A hypothetical library based on the "Malononitrile, (piperidinomethylene)-" scaffold could be designed by varying the substituents on the piperidine ring and by further chemical modifications of the malononitrile group.

Table 1: Hypothetical Library Design Based on the "Malononitrile, (piperidinomethylene)-" Scaffold

R1-Substituent on Piperidine R2-Substituent on Piperidine Modification of Malononitrile Group
Hydrogen Hydrogen Unmodified
Methyl Hydrogen Cyano group hydrolysis to amide
Phenyl Hydrogen Cyclization to form a heterocyclic ring
Hydroxyl Methyl Reaction with a dienophile

This table represents a conceptual framework for library design and does not reflect experimentally reported data.

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov The piperidine ring, a key component of "Malononitrile, (piperidinomethylene)-", is widely recognized as a privileged scaffold in medicinal chemistry. Its presence in a vast number of approved drugs and biologically active compounds underscores its importance in drug design.

Similarly, the malononitrile dimer has been described as a "privileged reactant" for the synthesis of a diverse range of heterocyclic scaffolds with significant biological potential. nih.gov The inherent reactivity and versatility of the malononitrile moiety make it a valuable building block in the construction of complex molecular architectures. nih.gov The combination of the privileged piperidine scaffold with the reactive malononitrile functional group in "Malononitrile, (piperidinomethylene)-" suggests that this compound and its derivatives could serve as a valuable framework for the discovery of novel bioactive agents targeting a wide array of biological targets. For instance, the chromenopyridine scaffold, which can be synthesized using malononitrile, is considered a privileged platform in drug design. mdpi.com

Scaffold hopping is a computational or experimental strategy aimed at identifying novel molecular scaffolds that retain the biological activity of a known active compound. This technique is particularly useful for generating new intellectual property, improving pharmacokinetic properties, or overcoming toxicity issues associated with an existing chemical series.

While there are no specific documented examples of scaffold hopping methodologies originating from or leading to the "Malononitrile, (piperidinomethylene)-" scaffold in the reviewed literature, the structural features of this compound make it a plausible candidate for such an approach. For instance, the piperidine ring could be replaced with other cyclic amines, or the malononitrile group could be substituted with other electron-withdrawing groups to explore new chemical space while aiming to maintain the key pharmacophoric features required for biological activity.

Structure-Activity Relationship (SAR) Studies of Malononitrile Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies on a broad range of "Malononitrile, (piperidinomethylene)-" derivatives are not extensively available, research on related malononitrile-containing compounds offers valuable information.

For a series of piperidone analogues, modifications to the substituents on the piperidine ring were shown to significantly impact oral absorption, a critical pharmacokinetic parameter. nih.gov In another study focusing on a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones, the replacement of a polar sulfamide (B24259) moiety with groups having reduced hydrogen-bonding potential led to improved oral absorption while maintaining pharmacological activity. nih.gov

Table 2: Impact of Piperidine Substitution on Oral Absorption of Piperidone Analogues

Compound R-Group on Piperidine Oral Absorption (Rat)
1a -SO2N(CH3)2 Low

Data extracted from a study on piperidone analogues, not "Malononitrile, (piperidinomethylene)-" derivatives, to illustrate the principle of SAR on a related scaffold. nih.gov

Investigation of Molecular Targets and Ligand-Target Interactions

Identifying the molecular targets of a compound and understanding the interactions between the ligand and its target are crucial steps in the drug discovery process. For derivatives of malononitrile, a number of potential molecular targets have been investigated.

Recent studies have explored the inhibitory effects of malononitrile derivatives on various enzymes. One such study investigated the inhibition of enzymes in the pentose (B10789219) phosphate (B84403) pathway. The formal mechanism of mixed and non-competitive enzyme inhibition often involves the binding of an inhibitor to both the free enzyme and the enzyme-substrate complex. nih.gov However, the actual molecular mechanism can be more complex and may not always involve a distinct allosteric site. nih.gov

Table 3: Enzyme Inhibition Data for Selected Malononitrile Derivatives

Compound Target Enzyme Inhibition Type Ki (µM)
Derivative A Carbonic Anhydrase I Non-competitive 15.2
Derivative B Carbonic Anhydrase II Mixed 8.7

This table presents hypothetical data based on general findings for malononitrile derivatives to illustrate the types of data generated in enzyme inhibition studies.

The molecular mechanism of inhibition can be further elucidated through techniques such as X-ray crystallography and molecular modeling. These methods can reveal the specific binding mode of the inhibitor within the active site of the enzyme and identify the key amino acid residues involved in the interaction.

Modulation of Molecular Pathways (e.g., Ergosterol (B1671047) Synthesis)

The chemical architecture of Malononitrile, (piperidinomethylene)- makes it a compound of significant interest for the targeted modulation of essential biochemical pathways, particularly in the context of antifungal drug discovery. A key area of investigation is its potential to interfere with the ergosterol biosynthesis pathway. Ergosterol is a vital sterol component of fungal cell membranes, serving a role analogous to that of cholesterol in mammalian cells by maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.com The inhibition of its synthesis leads to a dysfunctional cell membrane, ultimately causing fungal cell death, which makes this pathway a prime target for antifungal agents. nih.govnih.gov

While direct experimental data on Malononitrile, (piperidinomethylene)- itself is limited in the provided search context, the established activity of structurally similar piperidine derivatives provides a strong rationale for its investigation as an ergosterol biosynthesis inhibitor. mdpi.com The malononitrile moiety, known for its electron-withdrawing nature, can further influence the molecule's electronic properties and potential interactions with the target enzymes. scispace.com The versatility of the malononitrile group in synthesis also allows for the creation of derivatives to probe structure-activity relationships. researchgate.net

Rational Design of Bioactive Small Molecules

The process of rational drug design involves the strategic creation of novel, potent, and selective small molecules based on an understanding of the biological target. nih.govchemrxiv.org Malononitrile and its derivatives are highly valued scaffolds in this field due to their synthetic tractability and the diverse biological activities they can exhibit. researchgate.net The core structure of malononitrile serves as a versatile starting point for developing compounds aimed at a wide array of therapeutic areas, including oncology and infectious diseases. nih.govresearchgate.net

The design of a molecule like Malononitrile, (piperidinomethylene)- exemplifies a common strategy in medicinal chemistry: the combination of known pharmacophores to generate a new chemical entity with desired properties. The piperidine ring is a frequent component in many pharmaceuticals, often incorporated to enhance solubility, modulate basicity, and improve pharmacokinetic profiles. The malononitrile group, on the other hand, is a reactive chemical handle that can be used to form critical interactions with a biological target.

Structure-activity relationship (SAR) studies on related compounds, such as benzylidenemalononitrile (B1330407) derivatives, have demonstrated that even small structural modifications can significantly alter biological potency and target selectivity. nih.gov Computational tools like molecular docking are often used in the rational design process to predict how a designed molecule will bind to its target protein, thereby guiding the synthesis of the most promising candidates. nih.govresearchgate.net The synthesis of Malononitrile, (piperidinomethylene)- and its analogues allows for a systematic exploration of how changes to the piperidine and methylene (B1212753) components affect biological activity, which is a fundamental aspect of rational drug design. researchgate.netnih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Discovery of Unexplored Synthetic Pathways and Reactivity Patterns

While the Knoevenagel condensation is a primary route for the synthesis of (piperidinomethylene)malononitrile and its analogues, future research will likely focus on the development of more sustainable and efficient synthetic methods. nih.govresearchgate.net This includes the exploration of ultrasound-assisted multicomponent reactions, which have shown promise in the synthesis of other malononitrile-derived heterocycles by offering advantages such as high yields and shorter reaction times. nih.gov

Further investigation into the reactivity of the activated double bond in (piperidinomethylene)malononitrile is warranted. Its potential in cycloaddition reactions, for instance, could lead to the synthesis of novel spirocyclic and heterocyclic frameworks. nih.govrsc.org The exploration of its reactions with a wider range of electrophiles and nucleophiles will undoubtedly unveil new reactivity patterns, providing access to a diverse array of functionalized molecules. nih.gov The synthesis of novel heterocyclic compounds such as pyridines, benzonitriles, and pyrroles from malononitrile (B47326) derivatives has been demonstrated, suggesting that (piperidinomethylene)malononitrile could serve as a valuable precursor to a variety of complex molecular architectures. nih.govnih.govmdpi.comresearchgate.net

Synthetic MethodPotential ProductsKey Advantages
Ultrasound-assisted multicomponent reactionsNovel heterocyclesEnvironmentally friendly, high yields, short reaction times
Cycloaddition reactionsSpirocyclic and fused ring systemsAccess to complex 3D structures
Reactions with novel electrophiles/nucleophilesFunctionalized (piperidinomethylene)malononitrile derivativesIntroduction of diverse functional groups

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules based on the (piperidinomethylene)malononitrile scaffold. nih.govresearchgate.netresearchgate.net ML models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activities and physicochemical properties of novel derivatives. nih.gov This in silico screening approach can significantly accelerate the identification of promising candidates for various applications, reducing the time and cost associated with experimental synthesis and testing. nih.gov

Generative AI models can explore the vast chemical space to design novel (piperidinomethylene)malononitrile derivatives with desired properties. arxiv.org These models can learn the underlying rules of chemical synthesis and stability to propose new structures that are synthetically accessible. engineering.org.cn Furthermore, ML can be employed to predict the toxicity of new compounds, a crucial step in the early stages of drug discovery and material development. nih.gov

Advanced Computational Modeling for Complex Chemical Systems

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will provide unprecedented insights into the electronic structure, reactivity, and intermolecular interactions of (piperidinomethylene)malononitrile and its derivatives. mdpi.comnih.govnih.govresearchgate.net DFT calculations can be used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the nature of chemical bonding within the molecule. mdpi.comnih.govnih.govresearchgate.net This fundamental understanding is crucial for the rational design of new synthetic routes and functional materials.

MD simulations can be employed to study the behavior of (piperidinomethylene)malononitrile derivatives in complex environments, such as in biological systems or within a material matrix. nih.gov For instance, simulations of a derivative docked into the active site of an enzyme can provide valuable information about its binding mode and inhibitory potential. nih.gov These computational approaches, when used in concert with experimental studies, will guide the development of new applications for this versatile compound.

Computational MethodKey InsightsApplication
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic properties, reaction mechanismsRational design of synthesis and materials
Molecular Dynamics (MD)Binding modes, intermolecular interactions, behavior in complex systemsDrug design, materials science

Development of Next-Generation Functional Materials

The unique electronic properties of the dicyanomethylene group make (piperidinomethylene)malononitrile a promising building block for next-generation functional materials. researchgate.net Research in this area will likely focus on its incorporation into conductive polymers and fluorescent probes. ekb.egdu.ac.irresearchgate.netfrontiersin.orgresearchgate.net The electron-withdrawing nature of the nitrile groups can be exploited to tune the electronic and optical properties of these materials. researchgate.net

The development of fluorescent probes based on the (piperidinomethylene)malononitrile scaffold for the detection of specific analytes is a particularly exciting avenue of research. mdpi.comnih.govnih.govbiorxiv.orgrsc.org By judiciously modifying the molecular structure, it may be possible to create probes that exhibit a "turn-on" fluorescence response in the presence of a target molecule or ion, enabling applications in bioimaging and environmental sensing. nih.gov

Synergistic Approaches in Medicinal Chemistry and Chemical Biology

In the realm of medicinal chemistry, (piperidinomethylene)malononitrile and its derivatives represent a promising scaffold for the design of novel therapeutic agents. The malononitrile moiety is present in a number of compounds with demonstrated biological activity, including enzyme inhibitors. nih.govmdpi.commdpi.comnih.govscispace.com Future research will likely focus on the systematic exploration of (piperidinomethylene)malononitrile derivatives as inhibitors of various enzymes implicated in disease.

A synergistic approach, combining computational design, organic synthesis, and biological evaluation, will be crucial for success in this area. As previously mentioned, AI and computational modeling can be used to identify promising drug candidates, which can then be synthesized and tested in biological assays. nih.govmdpi.commdpi.comnih.govscispace.com This iterative cycle of design, synthesis, and testing will facilitate the optimization of lead compounds and the development of new drugs with improved efficacy and selectivity.

Area of ApplicationResearch FocusInterdisciplinary Approach
Conductive PolymersTuning electronic and optical propertiesMaterials Science, Organic Chemistry
Fluorescent ProbesDevelopment of sensors for specific analytesAnalytical Chemistry, Bioimaging, Organic Chemistry
Enzyme InhibitorsDesign of novel therapeutic agentsMedicinal Chemistry, Computational Biology, Organic Chemistry

Q & A

Q. Basic

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish sp2^2/sp3^3 hybridization (e.g., absence of sp3^3 signals confirms planar thiazolidine structures) .
  • Rotational Spectroscopy : Used to predict astrophysical rotational transitions (e.g., spin statistics affect line intensities in malononitrile) .
  • UV-Vis : Computational methods (e.g., B3LYP/6-31G(d,p)) predict absorption maxima (e.g., 607.8 nm for dithienonaphthalene acceptors) .

What catalytic systems enhance reactions involving (piperidinomethylene)malononitrile?

Q. Basic

  • KF-Al2_2O3_3 : Enables solvent-free Knoevenagel condensation at room temperature with 10 mol% catalyst loading .
  • Thiourea Catalysts : Facilitate asymmetric Michael additions (e.g., 93% ee achieved via dual hydrogen-bond activation) .
  • Ionic Liquids : Improve catalyst recovery in multi-phase systems (e.g., biphasic transition metal catalysis) .

What safety protocols are essential when handling (piperidinomethylene)malononitrile?

Q. Basic

  • Incompatibilities : Avoid strong acids/bases, oxidizing agents (e.g., HNO3_3, Cl2_2), and reducing agents .
  • Storage : Use inert atmospheres and explosion-proof equipment; prohibit ignition sources .

How do computational methods address electronic properties of (piperidinomethylene)malononitrile-based materials?

Advanced
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts optoelectronic behavior. For example:

  • Absorption Maxima : B3LYP/6-31G(d,p) calculations for dithienonaphthalene acceptors show λmax_{\text{max}} = 607.8 nm vs. experimental 634 nm .
  • Reaction Pathways : MNDO studies reveal malononitrile dimerization barriers (88 kJ/mol) and tautomer stability .
  • Solvent Effects : CAM-B3LYP accounts for polarity in charge-transfer transitions .

What mechanistic insights explain contradictions in reaction outcomes for (piperidinomethylene)malononitrile?

Q. Advanced

  • Misassigned Intermediates : NMR analysis corrected a thiazolidine structure initially misidentified as a bis-nitrile product .
  • Knoevenagel vs. Michael Pathways : Competing pathways depend on catalyst choice (e.g., KF-Al2_2O3_3 favors Knoevenagel, while thiourea promotes Michael additions) .
  • Spin Statistics : Rotational spectroscopy models account for nuclear spin effects in line intensity discrepancies .

How can enantioselective catalysis challenges be addressed in asymmetric syntheses?

Q. Advanced

  • Dual Hydrogen-Bond Activation : Thiourea catalysts stabilize α,β-unsaturated imides via intramolecular (N-H⋅⋅OMe) and intermolecular (thiourea⋅⋅carbonyl) interactions, enabling 93% ee in Michael additions .
  • Nucleophile Scope : Malononitrile’s high reactivity limits broader applicability; modifying benzamide substituents (e.g., 2-methoxy) expands nucleophile compatibility .

What methodologies resolve spectroscopic data contradictions between theory and experiment?

Q. Advanced

  • Functional Selection : Benchmarking DFT functionals (e.g., B3LYP vs. CAM-B3LYP) against experimental UV-Vis data identifies optimal methods for specific systems .
  • Dynamic Effects : Incorporate anharmonic corrections in rotational spectroscopy to refine astrophysical line lists .

Could (piperidinomethylene)malononitrile derivatives form in extraterrestrial environments?

Q. Advanced

  • Titan’s Atmosphere : Proposed gas-phase reactions (62 mechanisms) suggest malononitrile could form via CH3_3CN and HCN pathways, though undetected to date .
  • Isocyanide Isomers : Rotational data for isocyanoacetonitrile (NCCH2_2NC) support searches in molecular clouds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.